molecular formula C20H13Cl2N3O3 B15282778 2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide CAS No. 5802-35-7

2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B15282778
CAS No.: 5802-35-7
M. Wt: 414.2 g/mol
InChI Key: KORTWDBVEHOQGT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy, pyridinyl, and benzoxazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-pyridinyl)-1,3-benzoxazole: This involves the cyclization of 2-aminopyridine with salicylic acid derivatives.

    Coupling Reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with 2-(4-pyridinyl)-1,3-benzoxazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure.

    2-(2,4-dichlorophenoxy)propanoic acid: Another herbicide with similar functional groups.

    2-(4-pyridinyl)-1,3-benzoxazole: A compound with similar core structure but lacking the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of dichlorophenoxy, pyridinyl, and benzoxazolyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5802-35-7

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C20H13Cl2N3O3/c21-13-1-3-17(15(22)9-13)27-11-19(26)24-14-2-4-18-16(10-14)25-20(28-18)12-5-7-23-8-6-12/h1-10H,11H2,(H,24,26)

InChI Key

KORTWDBVEHOQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C(O2)C4=CC=NC=C4

Origin of Product

United States

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